1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)-
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Overview
Description
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- is a complex organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes two dioxolane rings and two methylbenzenesulfonate groups. It is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- typically involves the reaction of 1,3-dioxolane-4,5-dimethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to hydroxyl groups.
Substitution: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for diols.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The dioxolane rings provide stability and rigidity to the molecule, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A simpler analog with one dioxolane ring and one hydroxyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another related compound with similar structural features but different functional groups.
Uniqueness
1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- is unique due to its dual dioxolane rings and bis-sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with nucleophiles or in reactions where stability and rigidity are essential .
Properties
Molecular Formula |
C21H24O10S2-2 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-[(4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-5-(5-methyl-2-sulfonatophenyl)-1,3-dioxolan-4-yl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-5-7-17(32(24,25)26)15(9-13)20(11-22)21(12-23,31-19(3,4)30-20)16-10-14(2)6-8-18(16)33(27,28)29/h5-10,22-23H,11-12H2,1-4H3,(H,24,25,26)(H,27,28,29)/p-2/t20-,21-/m0/s1 |
InChI Key |
CEESLXDBXRJOBC-SFTDATJTSA-L |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])[C@]2([C@](OC(O2)(C)C)(CO)C3=C(C=CC(=C3)C)S(=O)(=O)[O-])CO |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C2(C(OC(O2)(C)C)(CO)C3=C(C=CC(=C3)C)S(=O)(=O)[O-])CO |
Origin of Product |
United States |
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